molecular formula C26H26BrNO5 B11204419 (4-bromophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(4-bromophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11204419
M. Wt: 512.4 g/mol
InChI Key: ZQIKKKQWGIOANL-UHFFFAOYSA-N
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Description

(4-bromophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that features a bromophenyl group, a dimethoxy-substituted isoquinoline, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

    Methoxyphenoxy Substitution: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with a methoxy-substituted benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, (4-bromophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxy and bromophenyl groups could facilitate binding to specific molecular targets, while the isoquinoline core could provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in (4-bromophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone makes it unique compared to its analogs with different halogen or alkyl substitutions. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C26H26BrNO5

Molecular Weight

512.4 g/mol

IUPAC Name

(4-bromophenyl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C26H26BrNO5/c1-30-22-6-4-5-7-23(22)33-16-21-20-15-25(32-3)24(31-2)14-18(20)12-13-28(21)26(29)17-8-10-19(27)11-9-17/h4-11,14-15,21H,12-13,16H2,1-3H3

InChI Key

ZQIKKKQWGIOANL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)Br)OC)OC

Origin of Product

United States

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